

Spectroscopic Analysis of p-Nitrostyryl Ketone Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **p-Nitrostyryl ketone** derivatives, a class of chalcones with significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the p-nitro substitution on the styryl moiety lead to distinct spectroscopic signatures that are crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document outlines the key spectroscopic techniques employed, presents quantitative data for a range of derivatives, details experimental protocols, and visualizes relevant workflows and biological pathways.

Core Spectroscopic Techniques

The structural elucidation of **p-Nitrostyryl ketone** derivatives relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework.

- UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The extended π-conjugation system in chalcones, which includes the two aromatic rings, the α,β-unsaturated ketone, and the nitro group, gives rise to characteristic absorption bands. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the aromatic rings.[1][2]
- Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption bands for **p-Nitrostyryl**



ketones include the carbonyl (C=O) stretching of the α , β -unsaturated ketone, the C=C stretching of the alkene and aromatic rings, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO2) group.[3][4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the detailed molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants, which are particularly useful for confirming the trans configuration of the vinylic protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule, with the carbonyl carbon showing a characteristic downfield chemical shift.[5][6]
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. The fragmentation pattern provides valuable information for structural confirmation. Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[7][8][9]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of **p-Nitrostyryl ketone** derivatives.

Table 1: UV-Visible and Infrared Spectroscopic Data



Compo und	Solvent	λmax (nm)	ε (M ⁻¹ cm ⁻	ν(C=O) (cm ⁻¹)	ν(C=C) (cm ⁻¹)	ν(NO ₂) (cm ⁻¹)	Referen ce
(E)-1- (Phenyl)- 3-(4- nitrophen yl)prop-2- en-1-one	DMSO	312-327	14,000- 20,000	~1660	~1595	~1515, ~1345	[3][10]
(E)-1-(4- Methoxy phenyl)-3 -(4- nitrophen yl)prop-2- en-1-one	DMF	389	-	1652	1595	1505, 1422	[4][11]
(E)-1-(2- Nitrophe nyl)-3-(4- nitrophen yl)prop-2- en-1-one	-	-	-	1667	1511	1511, 1334 (N- O)	[5]
(E)-1-(4- Nitrophe nyl)-3- (naphthal en-1- yl)prop-2- en-1-one	-	-	-	1690	1595	1515, 1352	[3]

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)



Compound	δ Hα (ppm), J (Hz)	δ Ηβ (ppm), J (Hz)	Aromatic Protons (ppm)	Other Signals (ppm)	Reference
(E)-1- (Phenyl)-3-(4- nitrophenyl)pr op-2-en-1- one	7.53 (d), 15.6	7.82 (d), 15.6	7.5-8.3 (m)	-	[12]
(E)-1-(2- Nitrophenyl)- 3-(4- nitrophenyl)pr op-2-en-1- one	7.48 (d), 16.2	7.53 (d), 16.2	7.76-8.24 (m)	-	[5]
(E)-1-(4- Nitrophenyl)- 3- (naphthalen- 1-yl)prop-2- en-1-one	7.51-7.61 (m)	8.16-8.21 (m)	7.51-8.72 (m)	-	[3]
(E)-3-(4- Methoxyphen yl)-1-(2- nitrophenyl)pr op-2-en-1- one	6.87 (d), 15.5	7.21 (d), 15.5	6.90-8.15 (m)	3.83 (s, 3H, OCH₃)	[13]

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)



Compoun d	δ (C=O) (ppm)	δ (Cα) (ppm)	δ (Cβ) (ppm)	Aromatic Carbons (ppm)	Other Signals (ppm)	Referenc e
(E)-1-(2- Nitrophenyl)-3-(4- nitrophenyl)prop-2-en- 1-one	192.5	124.3	143.1	125.1- 148.7	-	[5]
(E)-1-(4- Nitrophenyl)-3- (naphthale n-1- yl)prop-2- en-1-one	188.5	123.1	133.6	123.4- 149.9	-	[3]
(E)-3-(4- Methoxyph enyl)-1-(2- nitrophenyl)prop-2-en- 1-one	192.9	124.1	146.3	114.6- 162.2	55.6 (OCH₃)	[13]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of p-Nitrostyryl Ketone Derivatives (Claisen-Schmidt Condensation)

A general procedure for the synthesis of **p-Nitrostyryl ketone** derivatives is the Claisen-Schmidt condensation reaction.[5][14][15]



- Reactant Preparation: Dissolve an appropriate substituted acetophenone (10 mmol) in ethanol (10 mL) in a round-bottom flask.
- Base Addition: To the stirred solution, add a solution of sodium hydroxide (6 mL, 1.0 M) or a catalytic amount of a suitable base (e.g., 40% KOH solution) in an ice-salt bath.[5][14]
- Aldehyde Addition: After stirring for 15 minutes, add the p-nitrobenzaldehyde or other appropriate aldehyde and continue stirring the reaction mixture for 3-4 hours at room temperature.[5][14]
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the product, wash it with water, and recrystallize it from a suitable solvent system (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone.[5][14]

UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of the p-Nitrostyryl ketone derivative in a suitable UV-grade solvent (e.g., ethanol, DMSO, or DMF) at a concentration of approximately 1x10⁻⁴ M.[16]
- Instrument Calibration: Calibrate the UV-Vis spectrophotometer with the chosen solvent as a blank.
- Data Acquisition: Record the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.
- Data Analysis: Determine the maximum absorption wavelength (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Infrared Spectroscopy

 Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with spectroscopic grade KBr and press it into a thin, transparent pellet using a hydraulic press.[16]



- Background Scan: Record a background spectrum of a pure KBr pellet.
- Data Acquisition: Place the sample pellet in the instrument and record the transmittance or absorbance spectrum in the range of 4000-400 cm⁻¹.[16]
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **p-Nitrostyryl ketone** derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled spectra are typically recorded to simplify the spectrum to singlets for each unique carbon.[5]
 [17]
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

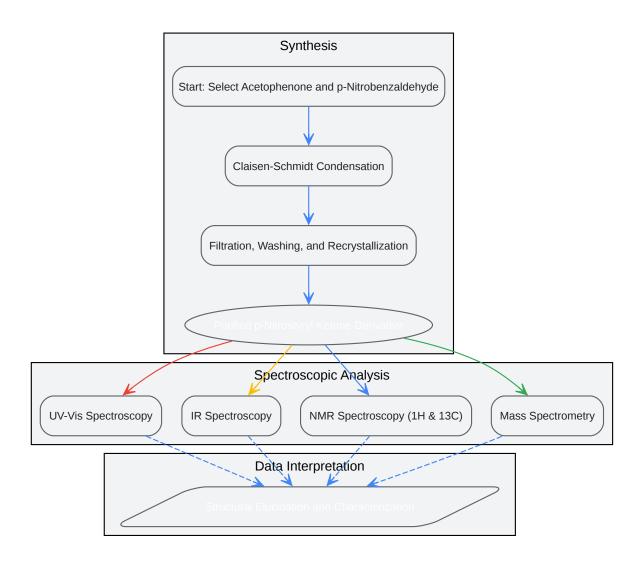
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)
 or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and identify the major fragment ions.



Visualizations Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic analysis of **p-Nitrostyryl ketone** derivatives.



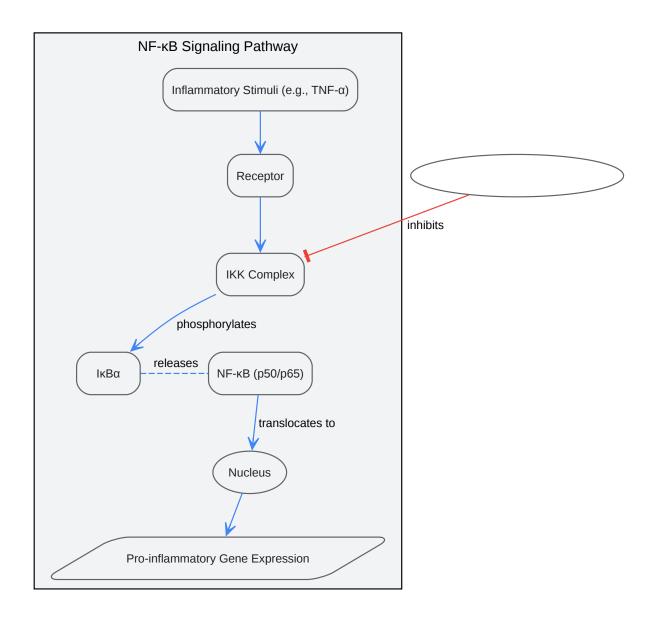
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Caption: Experimental workflow for synthesis and analysis.



Signaling Pathway Inhibition by Chalcone Derivatives

Chalcone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways. One such pathway is the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.[18]



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Caption: Inhibition of the NF-kB signaling pathway.

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